molecular formula C12H16ClNO B13288492 N-(3-chloro-2-methylphenyl)oxan-4-amine

N-(3-chloro-2-methylphenyl)oxan-4-amine

Cat. No.: B13288492
M. Wt: 225.71 g/mol
InChI Key: WZOWUJRWUKPNGM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)oxan-4-amine is an organic compound with the molecular formula C12H16ClNO. This compound is characterized by the presence of a chloro-substituted aromatic ring and an oxan-4-amine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)oxan-4-amine typically involves the reaction of 3-chloro-2-methylaniline with oxan-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as ethanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(3-chloro-2-methylphenyl)oxan-4-amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Uniqueness

N-(3-chloro-2-methylphenyl)oxan-4-amine is unique due to its specific structural features, such as the chloro-substituted aromatic ring and the oxan-4-amine moiety. These features confer distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)oxan-4-amine

InChI

InChI=1S/C12H16ClNO/c1-9-11(13)3-2-4-12(9)14-10-5-7-15-8-6-10/h2-4,10,14H,5-8H2,1H3

InChI Key

WZOWUJRWUKPNGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2CCOCC2

Origin of Product

United States

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